molecular formula C8H4N2O2 B13501290 6-Isocyanato-1,3-benzoxazole

6-Isocyanato-1,3-benzoxazole

Cat. No.: B13501290
M. Wt: 160.13 g/mol
InChI Key: IDTYCGVPBHTJHU-UHFFFAOYSA-N
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Description

6-Isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound that features an isocyanate group attached to a benzoxazole ring Benzoxazole itself is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of 6-Isocyanato-1,3-benzoxazole typically involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring. Industrial production methods often employ safer alternatives to phosgene, such as triphosgene, to minimize the associated hazards.

Chemical Reactions Analysis

6-Isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 6-Isocyanato-1,3-benzoxazole exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The benzoxazole ring itself can interact with biological targets through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

6-Isocyanato-1,3-benzoxazole can be compared to other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its isocyanate group, which provides a reactive site for various chemical transformations and biological interactions.

Properties

Molecular Formula

C8H4N2O2

Molecular Weight

160.13 g/mol

IUPAC Name

6-isocyanato-1,3-benzoxazole

InChI

InChI=1S/C8H4N2O2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H

InChI Key

IDTYCGVPBHTJHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=O)OC=N2

Origin of Product

United States

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